

Application Notes and Protocols for Reactions Involving 3-Chlorotoluene

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Compound of Interest

Compound Name: 3-Chlorotoluene

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations involving **3-Chlorotoluene**. The methodologies outlined are foundational for the synthesis of a wide range of chemical intermediates pertinent to the fields of pharmaceutical development, agrochemicals, and materials science.

Nitration of 3-Chlorotoluene

The nitration of **3-chlorotoluene** is a classic electrophilic aromatic substitution reaction that introduces a nitro group onto the aromatic ring. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups lead to a mixture of isomers.

Quantitative Data

Product	Reaction Conditions	Yield	Reference
3-Chloro-4-nitrotoluene	3-chlorotoluene, concentrated H ₂ SO ₄ , concentrated HNO ₃ , glacial acetic acid, 0°C to room temperature, 24 h	14%	[1]
4-Chloro-2-methyl-1-nitrobenzene	3-chlorotoluene, concentrated H ₂ SO ₄ , concentrated HNO ₃ , glacial acetic acid, 0°C to room temperature, 24 h	39%	[1]
3-Chloro-4-nitrotoluene	2-nitro-5-methylbenzoic acid, Ag ₂ SO ₄ , Cu(OAc) ₂ , 2,9-dimethyl-1,10-phenanthroline, NaCl, DMSO, 160°C, 24 h, O ₂	43%	[1]

Experimental Protocol: Nitration of 3-Chlorotoluene

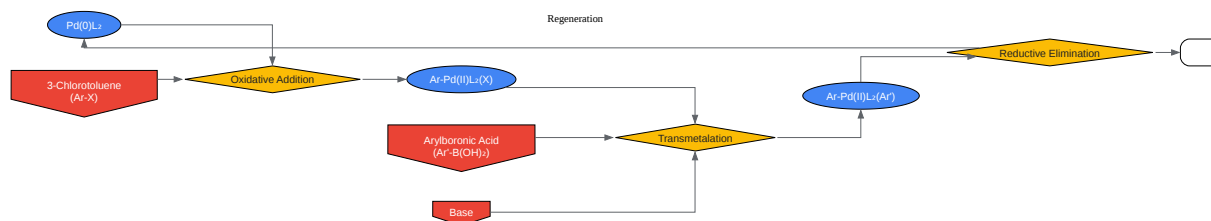
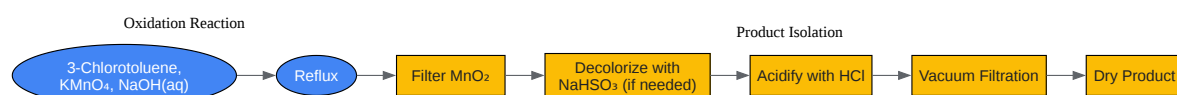
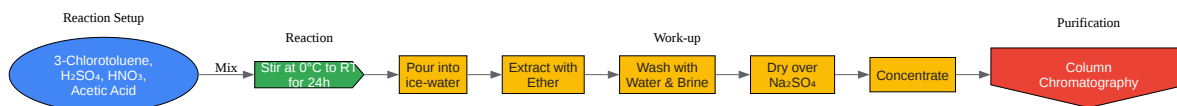
Materials:

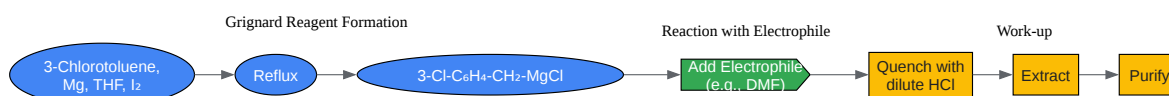
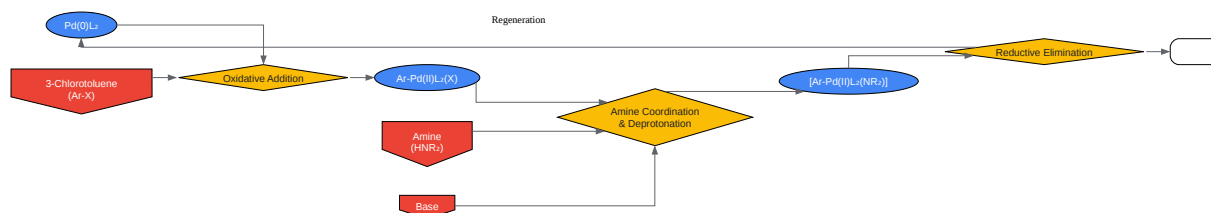
- **3-Chlorotoluene**
- Concentrated Sulfuric Acid (H₂SO₄)
- Concentrated Nitric Acid (HNO₃)
- Glacial Acetic Acid
- Ice

- Water
- Ether
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Brine

Procedure:

- In a flask immersed in an ice bath, slowly add concentrated nitric acid (16 mL) to a solution of **3-chlorotoluene** (3 mL, 25.4 mmol) and concentrated sulfuric acid (6 mL) in glacial acetic acid (20 mL) at 0°C.^[1]
- Stir the resulting mixture for 24 hours, allowing the temperature to gradually rise to room temperature.^[1]
- Pour the reaction mixture into ice-water.
- Partition the mixture between water and ether.
- Separate the aqueous phase and wash the combined organic extracts with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under vacuum.^[1]
- The resulting yellow oily residue can be purified by column chromatography on silica gel to separate the isomers.^[1]





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References

- 1. CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction - Google Patents [patents.google.com]

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